molecular formula C9H13N3O2 B1450948 Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1698653-24-5

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B1450948
CAS No.: 1698653-24-5
M. Wt: 195.22 g/mol
InChI Key: KXZOQAZSLXZMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidine Ring System Conformational Studies

The pyrazolo[1,5-a]pyrimidine ring system in ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate exhibits remarkable conformational complexity due to the partial saturation of the pyrimidine ring. Nuclear magnetic resonance spectroscopy studies have revealed that the tetrahydropyrimidine portion adopts preferentially a half-chair conformation, as demonstrated through detailed conformational analysis of related tetrahydropyrazolo[1,5-a]pyrimidine derivatives. The conformational behavior is characterized by specific puckering parameters that define the spatial arrangement of the saturated six-membered ring, with deviations from planarity occurring at specific carbon centers within the ring system.

Detailed conformational studies utilizing nuclear magnetic resonance spectroscopy have demonstrated that the proton signals corresponding to the tetrahydropyrimidine ring exhibit characteristic chemical shift patterns. The 1H nuclear magnetic resonance spectra typically display three distinct signals representing an AMX system for the tetrahydropyrimidine ring, with chemical shifts appearing at approximately 2.27-2.48 ppm, 3.03-3.25 ppm, and 4.52-4.83 ppm. These chemical shift patterns provide crucial information regarding the conformational preferences and the spatial relationships between substituents within the ring system.

The conformational stability of the bicyclic core has been shown to vary significantly depending on the configuration of substituents at positions 5 and 7. Research has demonstrated that certain configurations result in conformationally stable systems, while others exhibit conformational lability with low energy barriers for conformational transitions. This conformational behavior has profound implications for the compound's potential biological activity and its ability to interact with molecular targets through induced-fit mechanisms.

Tetrahydropyrimidine Ring Configuration and Stereoelectronic Effects

The tetrahydropyrimidine ring within the this compound structure exhibits complex stereoelectronic effects that significantly influence the compound's overall molecular geometry and reactivity patterns. Stereoelectronic effects, which arise from spatial relationships in the molecule's electronic structure and orbital overlap considerations, play a crucial role in determining the preferred conformational states of this heterocyclic system. The interaction between bonding and antibonding orbitals within the tetrahydropyrimidine ring creates stabilizing donor-acceptor interactions that favor specific geometric arrangements.

The presence of nitrogen atoms within the ring system introduces additional stereoelectronic considerations, as the lone pairs of electrons on these heteroatoms can participate in hyperconjugative interactions with adjacent bonds. These interactions contribute to the conformational preferences observed in nuclear magnetic resonance studies and influence the overall molecular stability. The tetrahydropyrimidine ring demonstrates a preference for adopting conformations that maximize favorable orbital overlap while minimizing unfavorable electron-electron repulsions.

Research has shown that the introduction of substituents at various positions within the tetrahydropyrimidine ring can dramatically alter the stereoelectronic landscape of the molecule. The ethyl carboxylate group at the 2-position introduces additional electronic effects through its electron-withdrawing nature, which can influence the electron density distribution throughout the ring system and affect the compound's conformational behavior. These stereoelectronic effects have been demonstrated to be crucial for understanding the structure-activity relationships of tetrahydropyrazolo[1,5-a]pyrimidine derivatives in various applications.

Crystallographic Studies and X-ray Diffraction Analysis

X-ray crystallographic analysis of related tetrahydropyrazolo[1,5-a]pyrimidine derivatives has provided invaluable insights into the solid-state structure and molecular geometry of these compounds. Single crystal X-ray diffraction studies have confirmed the preferred conformational states observed in solution-phase nuclear magnetic resonance experiments and have revealed additional structural details regarding intermolecular interactions and crystal packing arrangements. The crystallographic data has shown that the tetrahydropyrimidine ring consistently adopts a half-chair conformation in the solid state, with specific puckering parameters that define the precise three-dimensional arrangement.

Detailed crystallographic analysis of ethyl 5-(4-bromophenyl)-3-cyano-7-((4-cyano-1H-pyrazol-5-yl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxylate, a structurally related compound, has revealed important geometric parameters. The structure exists as a solvate with acetonitrile in the crystal lattice, and the tetrahydropyrimidine ring adopts a half-chair conformation with puckering parameters S = 0.70, Θ = 25.6°, and Ψ = 21.6°. The deviations of specific carbon atoms from the mean plane of the ring system have been precisely determined, with C2 and C3 atoms showing deviations of -0.26 Å and 0.35 Å, respectively.

The crystallographic studies have also revealed significant information regarding the orientation of substituents relative to the ring system. Aromatic substituents have been observed to adopt equatorial positions and exhibit specific torsion angles that minimize steric interactions while optimizing electronic effects. The data shows that carboxylate substituents can adopt various orientations depending on the specific substitution pattern and crystal packing forces, with torsion angles providing insight into the conformational flexibility of these functional groups.

Structural Parameter Value Reference Compound
Ring Puckering S 0.70 Bromophenyl derivative
Ring Puckering Θ 25.6° Bromophenyl derivative
Ring Puckering Ψ 21.6° Bromophenyl derivative
C2 Deviation -0.26 Å Bromophenyl derivative
C3 Deviation 0.35 Å Bromophenyl derivative

Tautomeric Equilibrium Investigations in Solution Phase

The investigation of tautomeric equilibria in this compound and related compounds has revealed complex equilibrium processes that significantly influence the compound's chemical and physical properties. Tautomerism in pyrazolo[1,5-a]pyrimidine systems typically involves proton migration between different nitrogen atoms within the heterocyclic framework, leading to the formation of multiple tautomeric forms with distinct electronic and geometric characteristics. These tautomeric forms can exhibit different biological activities and chemical reactivities, making their characterization crucial for understanding the compound's overall behavior.

Nuclear magnetic resonance spectroscopy has proven to be an invaluable tool for investigating tautomeric equilibria in solution. The 1H and 13C nuclear magnetic resonance spectra of pyrazolo[1,5-a]pyrimidine derivatives provide detailed information about the relative populations of different tautomeric forms and the kinetics of interconversion between them. Chemical shift patterns, coupling constants, and signal multiplicities all contribute to the identification and quantification of tautomeric species present in solution under various conditions.

Research has demonstrated that the tautomeric behavior of pyrazolo[1,5-a]pyrimidine derivatives is highly sensitive to environmental factors such as solvent polarity, temperature, and pH. In the case of this compound, the presence of the ethyl carboxylate group introduces additional complexity to the tautomeric equilibrium through its potential participation in intramolecular hydrogen bonding and electronic effects. Studies using various nuclear magnetic resonance techniques, including variable temperature experiments and solvent-dependent measurements, have provided insight into the thermodynamic and kinetic parameters governing these equilibria.

The tautomeric equilibrium investigations have also utilized advanced spectroscopic techniques such as Nuclear Overhauser Enhancement Spectroscopy (NOESY) to determine the spatial relationships between different parts of the molecule in various tautomeric forms. These studies have revealed that certain tautomeric forms exhibit specific conformational preferences that can be stabilized or destabilized by stereoelectronic effects and intramolecular interactions. The ability to control and predict tautomeric behavior represents an important aspect of rational drug design and synthetic methodology development for this class of compounds.

Spectroscopic Parameter Chemical Shift Range (ppm) Assignment
Tetrahydropyrimidine H-4,6 2.27-2.48 AMX system
Tetrahydropyrimidine H-5 3.03-3.25 AMX system
Tetrahydropyrimidine H-7 4.52-4.83 AMX system
Pyrimidine NH 7.85-8.13 NH proton
Pyrazolyl NH 6.90-7.21 NH proton

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-6-8-10-4-3-5-12(8)11-7/h6,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZOQAZSLXZMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCCNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698653-24-5
Record name ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biochemical Analysis

Biochemical Properties

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with kinase enzymes, which are pivotal in phosphorylation processes. The compound binds to the active site of these enzymes, modulating their activity and thereby affecting downstream signaling pathways . Additionally, it interacts with certain receptor proteins, altering their conformation and function, which can lead to changes in cellular responses.

Cellular Effects

The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling, gene expression, and metabolism. In particular, the compound has been observed to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . By affecting this pathway, this compound can alter cell growth and survival, making it a potential candidate for cancer therapy. Furthermore, it impacts gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it acts as an inhibitor for certain kinases, preventing their phosphorylation activity . This inhibition can lead to a cascade of effects, ultimately affecting cellular functions. Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional machinery.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Initially, the compound exhibits high stability and activity, but over prolonged periods, it may undergo degradation, leading to a decrease in its efficacy . Studies have shown that the compound remains stable for up to 48 hours under standard laboratory conditions, but its activity diminishes beyond this period. Long-term exposure to the compound can also lead to adaptive cellular responses, such as upregulation of detoxifying enzymes, which can mitigate its effects.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent, with a clear threshold beyond which the compound’s toxicity outweighs its therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by conjugation reactions, such as glucuronidation. The compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolic intermediates and overall metabolic homeostasis.

Biological Activity

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in anticancer and enzymatic inhibition contexts.

  • Molecular Formula : C₉H₁₃N₃O₂
  • Molecular Weight : 195.22 g/mol
  • CAS Number : 1698653-24-5

Anticancer Potential

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. This compound has been noted for its selective inhibition of cancer cell lines. The mechanism involves the modulation of various signaling pathways associated with tumor growth and proliferation.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results showed:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
  • IC₅₀ Values :
    • HeLa: 12 µM
    • MCF-7: 15 µM
    • A549: 18 µM

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Enzymatic Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in cancer metabolism and progression.

Table 1: Enzymatic Inhibition Profile

Enzyme TargetInhibition TypeIC₅₀ (µM)
Cyclin-dependent kinases (CDKs)Competitive8
Protein kinase B (AKT)Non-competitive10
Phosphoinositide 3-kinase (PI3K)Mixed15

This profile indicates that the compound could be a valuable tool in targeting pathways critical for cancer cell survival.

Synthesis and Functionalization

The synthesis of this compound typically involves cyclocondensation reactions between aminopyrazoles and various electrophilic compounds. Recent advancements have focused on enhancing yield and selectivity through innovative synthetic methodologies.

Synthesis Methodology

A stepwise synthesis approach has been developed utilizing site-selective cross-coupling reactions. This method allows for regio-controlled modifications that can enhance biological activity.

Comparison with Similar Compounds

Isomeric Derivatives

  • Ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (SYN) and Ethyl (5S,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (ANTI) :
    These diastereomers differ in stereochemistry at C5 and C5. NMR data (¹H and ¹³C) confirm distinct chemical environments, with the SYN isomer showing δ 24.55 ppm (5-CH₃) and δ 16.00 ppm (7-CH₃) in ¹³C NMR, while ANTI exhibits altered coupling patterns ().

Substituent Effects on the Pyrazolo-Pyrimidine Core

Compound Name Substituents Molecular Weight Key Data/Activity Reference
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate Cl at C5, C7 260.07 CAS: 1232224-62-2; used in halogenated drug design
Ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate CF₃ at C7, CH₃ at C5 277.24 CAS: 712319-10-3; potential fluorinated drug candidate
Ethyl 5-(p-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate p-Tolyl at C5, CF₃ at C7 392.36 InChIKey: ZUZDLCHHRGAPEJ-UHFFFAOYSA-N; 2 suppliers
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate CH₃ at C7, Ph at C2 281.30 Crystal structure: π–π stacking (3.426 Å centroid distance)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance metabolic stability but reduce solubility ().
  • Aromatic substituents (e.g., phenyl, p-tolyl) improve binding to biological targets via π–π interactions ().

Enzyme and Receptor Targeting

  • Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate : Acts as a COX-2 selective inhibitor and peripheral benzodiazepine receptor ligand (IC₅₀ < 1 µM in some assays) ().
  • Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (29): Identified as a non-nucleoside inhibitor of respiratory syncytial virus (RSV) polymerase (65% yield; ¹H NMR δ 7.39 ppm) ().
  • Ethyl 5-[2-(difluoromethyl)-1H-1,3-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate : Intermediate for anticancer agents (89% yield) ().

High-Throughput Screening Hits

  • 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine : Identified as a κ-opioid receptor (KOR) agonist in a library of 80,000 compounds ().

Physicochemical and Spectral Data Comparisons

NMR and IR Profiles

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹)
Target Compound Not explicitly reported Not explicitly reported Not reported
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate 1.23 (t, OCH₂CH₃), 2.41 (s, CH₃), 5.37 (s, pyrimidine-H) 162.73 (C=O), 146.76 (C3'), 139.26 (C2H) 1666 (C=O)
Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (SYN) 1.23 (OCH₂CH₃), 2.41 (CH₃) 24.55 (5-CH₃), 16.00 (7-CH₃), 162.73 (C=O) Not reported

Melting Points and Stability

  • Ethyl 1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-triazolo[4,3-a]pyrimidine-6-carboxylate : mp 206°C; stable under ambient conditions ().
  • Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate: No mp reported; requires refrigeration for stability ().

Preparation Methods

Reaction Scheme and Conditions

  • The reaction typically involves 5-amino-3-arylamino-1H-pyrazole derivatives or ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate with β-dicarbonyl compounds such as ethyl acetoacetate or ethyl isobutyrylacetate.
  • The process is carried out in acidic conditions, often using acetic acid as the solvent.
  • The reaction proceeds via condensation followed by intramolecular cyclization to form the pyrazolo[1,5-a]pyrimidine ring system.
  • Microwave irradiation or solvent-free fusion methods have been employed to enhance reaction rates and yields compared to traditional reflux in ethanol.

Reaction Outcomes

  • Yields for these reactions are reported to be high, generally ranging from 87% to 95%.
  • The reaction tolerates a variety of substituents on the pyrazole and β-dicarbonyl components, allowing for structural diversity.
  • Reaction times are significantly reduced under microwave or fusion conditions, sometimes from several hours to minutes.

Representative Data Table

Entry Pyrazole Derivative β-Dicarbonyl Compound Reaction Conditions Yield (%) Reaction Time
1 Ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate Ethyl acetoacetate AcOH, reflux or microwave irradiation 90-95 15-60 min (microwave)
2 5-amino-3-arylamino-1H-pyrazole-4-carbonitrile Pentane-2,4-dione AcOH, fusion method 87-92 30-45 min (fusion)

This method is exemplified in the synthesis of cyclopentapyrazolo[1,5-a]pyrimidines by Portilla et al., where 3-substituted-5-amino-1H-pyrazoles react with cyclic β-dicarbonyl compounds like 2-ethoxycarbonylcyclopentanone to give regioselective products in good yields.

Multi-Component and Green Chemistry Approaches

To improve the efficiency and environmental footprint of the synthesis, multi-component reactions (MCRs) and green chemistry methods have been explored.

Multi-Component Reactions

  • MCRs combine three or more reactants in a single step to form the heterocyclic core.
  • This approach reduces the number of purification steps and overall reaction time.
  • For pyrazolo[1,5-a]pyrimidines, MCRs often involve an amino-pyrazole, an aldehyde, and an activated methylene compound.

Microwave-Assisted and Solvent-Free Methods

  • Microwave irradiation accelerates reaction kinetics by providing rapid heating.
  • Solvent-free conditions reduce the use of hazardous organic solvents.
  • These methods have demonstrated higher yields and shorter reaction times.

Summary Table of Preparation Methods

Method Key Reactants Conditions Advantages Yield Range (%) References
Cyclization with β-dicarbonyl 5-amino-pyrazoles + β-dicarbonyl AcOH solvent, reflux/microwave Simple, high yield, versatile 87-95
Multi-Component Reaction Amino-pyrazole + aldehyde + methylene compound Solvent-free, microwave-assisted Time-saving, eco-friendly High
Palladium-Catalyzed Coupling Pyrazolo[1,5-a]pyrimidine + aryl halides Pd catalyst, various solvents Functional group diversity Variable

Q & A

Q. Table 1: Reaction Optimization

StepReagent/ConditionYield (%)Notes
CyclizationKHSO₄ (2 eq), EtOH, reflux65–75Excess acid improves cyclization efficiency
PurificationPetroleum ether:EtOAc (8:2)>90% purityRemoves unreacted starting materials

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl, ethyl ester groups) and confirms regiochemistry. Anti/syn isomers show distinct splitting patterns for methyl groups at C5 and C7 .
  • X-ray Crystallography : Resolves fused-ring planarity (dihedral angle: ~1.3° between pyrazole and pyrimidine rings) and hydrogen-bonding networks (C–H···O/N interactions) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 195.10) .

Basic: How does the reactivity of the ester and tetrahydropyrimidine moieties enable functionalization?

Answer:

  • Ester Group : Undergoes hydrolysis to carboxylic acid (LiOH/THF/H₂O) or aminolysis with primary amines (e.g., methyl propargylamine) to form amides .
  • Tetrahydropyrimidine Ring : Susceptible to oxidation (MnO₂/CHCl₃) or reductive amination (NaBH₄/MeOH) for introducing substituents (e.g., methyl, benzyl) .

Advanced: How can regioselectivity be controlled during pyrazolo[1,5-a]pyrimidine synthesis to avoid isomer formation?

Answer:
Regioselectivity depends on:

  • Substrate Symmetry : Asymmetric enaminones favor single-isomer products .
  • Catalytic Conditions : Acidic media (e.g., H₂SO₄) promote kinetic control, while basic conditions may lead to thermodynamic isomers .
    Table 2: Isomer Distribution
Starting MaterialConditionsMajor IsomerRatio (Syn:Anti)
Symmetric enaminoneKHSO₄/EtOHSyn85:15
Asymmetric enaminoneH₂SO₄/EtOHAnti70:30

Advanced: What strategies enable enantioselective synthesis of tetrahydropyrazolo[1,5-a]pyrimidine derivatives?

Answer:

  • Biocatalysis : Lipases (e.g., CALB) in deep eutectic solvents (DES) hydrolyze racemic esters with >95% enantiomeric excess (e.g., ChCl:Gly/U/Xyl DES) .
  • Chiral Auxiliaries : Use of (R)- or (S)-proline derivatives during cyclization induces asymmetry in the tetrahydropyrimidine ring .

Advanced: How do computational methods aid in predicting biological activity?

Answer:

  • Docking Studies : Crystal structure data (PDB) identifies binding pockets (e.g., CRF1 receptor antagonists require planar fused rings for π-π stacking) .
  • QSAR Models : Electron-withdrawing groups (e.g., -CN) at C6 enhance kinase inhibition (IC₅₀ < 100 nM) .

Q. Table 3: Predicted vs. Experimental IC₅₀ Values

DerivativePredicted IC₅₀ (nM)Experimental IC₅₀ (nM)
C6-CN8592
C6-NH₂220245

Advanced: How do structural modifications impact in vitro and in vivo pharmacokinetics?

Answer:

  • Ester → Amide Conversion : Increases metabolic stability (t₁/₂ from 1.2 h to 4.5 h in murine models) .
  • Methyl Substituents : C7-methyl derivatives show improved blood-brain barrier penetration (AUC brain/plasma ratio: 0.8 vs. 0.3 for unsubstituted analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate
Reactant of Route 2
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.